molecular formula C10H4Cl3NO B1322270 2,6,7-Trichloroquinoline-3-carbaldehyde CAS No. 281208-97-7

2,6,7-Trichloroquinoline-3-carbaldehyde

Cat. No. B1322270
CAS RN: 281208-97-7
M. Wt: 260.5 g/mol
InChI Key: WTCRJLULICFQDK-UHFFFAOYSA-N
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Description

The compound 2,6,7-Trichloroquinoline-3-carbaldehyde is a trichlorinated derivative of quinoline-3-carbaldehyde. While the provided papers do not specifically address this compound, they do provide insights into the chemistry of related chloroquinoline carbaldehydes, which can be used to infer some aspects of the compound . These chlorinated quinolines are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chloroquinoline carbaldehydes typically involves the use of Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride and N,N-dimethylformamide (DMF). This reagent is used to chlorinate acetanilides, which are then cyclized to form the chloroquinoline carbaldehyde structure . An alternative method uses phosphorus pentachloride as a chlorinating agent, which has been shown to be efficient for activated acetanilides . These methods could potentially be adapted to synthesize 2,6,7-Trichloroquinoline-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chloroquinoline carbaldehydes is characterized by the presence of a quinoline core with a chloro substituent and an aldehyde group. The position of the chloro substituents can influence the reactivity and the properties of the compound. In the case of 2,6,7-Trichloroquinoline-3-carbaldehyde, the presence of three chloro groups would likely affect its electronic properties and reactivity patterns .

Chemical Reactions Analysis

Chloroquinoline carbaldehydes can undergo various chemical reactions, including condensation with acetylenecarboxylates and isocyanides to form quinoline-furan conjugates . They can also participate in rearrangement reactions, as seen with 3-arylisoxazol-5(4H)-ones, leading to dichloroquinoline carbaldehydes . Additionally, chlorination reactions of chloroquinoline carbaldehydes have been explored, yielding carbonyl chlorides and dichloromethylquinolines as products . These reactions highlight the versatility of chloroquinoline carbaldehydes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline carbaldehydes are influenced by the presence of chloro and aldehyde groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as electron-withdrawing effects of the chloro groups, can also impact the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. The specific properties of 2,6,7-Trichloroquinoline-3-carbaldehyde would need to be determined experimentally, but it is likely to share some characteristics with its less substituted analogs .

Scientific Research Applications

Chemistry and Synthesis

The chemistry of 2-chloroquinoline-3-carbaldehyde, a closely related compound to 2,6,7-trichloroquinoline-3-carbaldehyde, has been extensively studied. This includes the synthesis of the quinoline ring systems and various reactions to construct fused or binary quinoline-core heterocyclic systems. These compounds, including their derivatives, have been utilized in synthesizing biologically important compounds and hold significance for organic and medicinal chemists (Hamama et al., 2018).

Corrosion Inhibition

Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors effectively increase polarization resistance and decrease double layer capacitance, demonstrating their potential in protecting metals against dissolution (Lgaz et al., 2017).

Biological Activities

2-Chloroquinoline-3-carbaldehyde derivatives have displayed a range of biological activities. N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, synthesized from these compounds, have been evaluated as potential human AKT1 inhibitors, implicating their use in cancer therapy (Ghanei et al., 2016). Additionally, some synthesized 2-chloroquinoline-3-carbaldehyde derivatives have shown potent antibacterial activity against various bacterial strains and moderate antioxidant activity (Zeleke et al., 2020).

Green Chemistry Approaches

Recent advancements include green synthetic methods for 2-chloroquinoline-3-carbaldehydes, focusing on microwave, ultrasound, and solvent-free methods. These approaches are crucial for sustainable chemistry practices and have been employed in producing biologically active compounds (Patel et al., 2020).

DNA Binding and Antimicrobial Properties

Novel 2-chloroquinoline-3-carbaldehyde derivatives have been studied for their interaction with DNA and demonstrated significant antimicrobial properties, making them potential candidates for drug development (Lamani et al., 2008).

properties

IUPAC Name

2,6,7-trichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCRJLULICFQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624992
Record name 2,6,7-Trichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

281208-97-7
Record name 2,6,7-Trichloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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